4-Chloro-2-methoxyimino-3-oxobutanoic acid

Description

Significance of Alpha-Halo Beta-Keto Acids and Oxime Ethers in Chemical Precursor Design

The utility of 4-Chloro-2-methoxyimino-3-oxobutanoic acid in organic synthesis is best understood by examining its constituent functional motifs: the α-halo β-keto acid and the oxime ether.

Alpha-Halo Beta-Keto Acids: This structural class is characterized by two adjacent carbonyl groups (a ketone and a carboxylic acid) with a halogen atom on the carbon positioned between them (the α-position). This arrangement creates a molecule with multiple reactive sites. Alpha-halo ketones are potent alkylating agents due to the electrophilic nature of the α-carbon. wikipedia.org The presence of the halogen and the carbonyl group makes the α-hydrogen acidic, facilitating reactions such as the Favorskii rearrangement. wikipedia.org Furthermore, these compounds are crucial precursors for the synthesis of various heterocyclic systems, including thiazoles and pyrroles. wikipedia.org The combination of a ketone and a carboxylic acid allows for a diverse range of transformations, including decarboxylation and condensation reactions. mdpi.comtandfonline.comfiveable.me

Oxime Ethers: Oxime ethers are derivatives of oximes where the hydroxyl hydrogen is replaced by an alkyl or aryl group. They are valuable precursors in the preparation of bioactive nitrogen-containing scaffolds. researchgate.netrsc.org The oxime ether functionality serves multiple roles; it can act as a protecting group for carbonyls, and its C=N bond can be selectively reduced to form amines or N,O-disubstituted hydroxylamines. researchgate.netacs.org The N-O bond in oxime ethers is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate nitrogen- and oxygen-centered radicals, opening pathways for unique carbon-carbon and carbon-heteroatom bond formations. mdpi.comresearchgate.net Their synthesis is often straightforward, typically involving the condensation of a carbonyl compound with a hydroxylamine (B1172632) derivative, followed by alkylation. tandfonline.comnih.gov

The integration of these two functionalities into a single molecule, as seen in this compound, results in a highly versatile chemical intermediate with precisely controlled reactivity for constructing complex molecular architectures.

Overview of the Structural Features of this compound and its Reactivity Implications

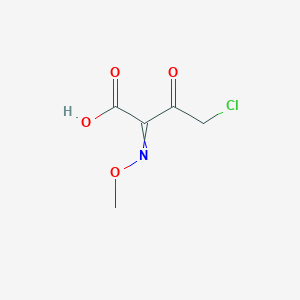

The molecular structure of this compound consists of a four-carbon butanoic acid backbone. Key features include a carboxylic acid at C1, a methoxyimino group (=N-OCH₃) at C2, a ketone group at C3, and a chlorine atom at C4. The presence of the C=N double bond allows for the existence of (E) and (Z) isomers, with the (Z)-isomer being commonly referenced in synthetic applications. nih.govchemicalbook.compharmaffiliates.com

Key Structural Features and Reactivity:

α-Oxo Carboxylic Acid Moiety (C1-C2-C3): The carboxylic acid group is acidic and can participate in standard acid-base reactions, esterification, and amide bond formation. The adjacent keto group at C3 influences its electronic properties.

Methoxyimino Group (at C2): This group is crucial for the compound's role as a precursor, particularly in the synthesis of certain antibiotics. The methoxyimino moiety is incorporated into the final structure of these drugs. It also influences the stereochemistry of reactions at the adjacent C3 ketone.

α-Chloro Ketone Analogue (C3-C4): The ketone at C3 and the chlorine at C4 constitute a reactive system. The C4 carbon is highly electrophilic and susceptible to nucleophilic substitution, a key reaction in its synthetic applications.

Multifunctionality: The molecule is bifunctional, possessing both electrophilic centers (C3 and C4) and a nucleophilic center (the oxygen of the keto group in its enol form). This allows it to engage in a variety of intramolecular and intermolecular reactions.

The specific arrangement of these groups dictates the compound's reactivity, making it a tailored building block for specific, multi-step synthetic sequences.

Physicochemical Properties of (Z)-4-Chloro-2-methoxyimino-3-oxobutanoic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 111230-59-2 | chemicalbook.com |

| Molecular Formula | C₅H₆ClNO₄ | nih.gov |

| Molecular Weight | 179.56 g/mol | nih.gov |

Note: Data for related structures, such as (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid (CAS 84080-70-6), are sometimes conflated in commercial sources but represent distinct chemical entities. pharmaffiliates.comnih.govjigspharma.com

Historical Context and Evolution of Synthetic Strategies for Analogue Compounds

The synthesis of α-halo ketones and related multifunctional compounds has evolved significantly over time, moving from hazardous and condition-specific methods to more efficient and safer processes.

Early methods for producing α-chloro ketones often involved the Arndt-Eistert reaction, where an activated carboxylic acid is reacted with diazomethane (B1218177) to form a diazoketone, followed by treatment with HCl. google.comacs.org However, diazomethane is both explosive and carcinogenic, making its large-scale industrial use highly problematic. google.com Other approaches required extremely low temperatures (below -60 °C), necessitating specialized and costly industrial equipment. google.com

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids using reagents like Br₂ and PBr₃. libretexts.org While effective, this method is not directly applicable to the synthesis of the target molecule without significant modification due to the other sensitive functional groups.

More contemporary and industrially viable methods have been developed to circumvent these issues. For the synthesis of closely related 4-halo-2-oxyimino-3-oxobutanoic acid derivatives, a key strategy involves the reaction of a 2-(substituted)hydroxyimino-3-oxobutyric acid ester with a silylating agent. The resulting silyloxy intermediate is then reacted with a halogenating agent to introduce the halogen at the C4 position. google.com This approach avoids the use of diazomethane and harsh conditions. An example of a specific synthesis involves dissolving a 2-methoxyimino-3-ketobutyric acid ester in a solvent, chlorinating it, and then hydrolyzing the ester to yield 4-chloro-2-methoxyimino-3-ketobutyric acid. google.com These modern strategies represent a significant advancement, offering better yields, improved safety, and operational simplicity.

Scope and Academic Relevance of Research on this compound

The academic and industrial relevance of this compound is primarily linked to its role as a crucial intermediate in the synthesis of pharmaceuticals. Specifically, it is a key building block for the side chains of third-generation cephalosporin (B10832234) antibiotics. google.com Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections.

Its availability from various chemical suppliers, often for research and development purposes, further highlights its role as a valuable tool in medicinal chemistry and process development research. chemicalbook.comjigspharma.comlookchem.com The study of this molecule and its reactions contributes to the broader field of organic synthesis, particularly in the development of efficient routes to complex, biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxyimino-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGESOREPKWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699581 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111230-59-2 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methoxyimino 3 Oxobutanoic Acid

Strategies for Carbon-Halogen Bond Formation at the C4 Position

The introduction of a chlorine atom at the C4 position of the butanoic acid framework is a crucial step in the synthesis of the target compound. This transformation is typically achieved through the halogenation of suitable butanoic acid precursors.

Halogenation of Butanoic Acid Precursors

The halogenation of a pre-existing butanoic acid derivative is a common strategy. This often involves the reaction of an activated methylene (B1212753) group adjacent to a carbonyl group. The reactivity of this position facilitates the substitution of a hydrogen atom with a halogen. In the context of synthesizing 4-Chloro-2-methoxyimino-3-oxobutanoic acid, the precursor is often a more complex molecule already containing the 2-methoxyimino and 3-oxo functionalities.

Utilization of Halogenating Agents (e.g., Sulfuryl Chloride)

Sulfuryl chloride (SO₂Cl₂) is a frequently employed reagent for the chlorination at the C4 position. google.comwikipedia.org Research has demonstrated its effectiveness in converting a tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate to its 4-chloro derivative. google.com The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (B95107) (THF). google.comwikipedia.org In one documented procedure, sulfuryl chloride is added slowly to a solution of the substrate in glacial acetic acid at a controlled temperature of 40°C. google.com Another method involves cooling the reaction mixture in THF to -30°C before the addition of sulfuryl chloride. wikipedia.org The use of sulfuryl chloride offers a reliable method for introducing the chlorine atom at the desired position. Other chlorinating agents that can be used for the halogenation of β-keto esters include N-chlorosuccinimide, copper (II) chloride, and chlorine gas.

Approaches for Oxime Ether Formation at the C2 Position

The formation of the methoxyimino group at the C2 position is another critical transformation. This is generally accomplished through oximation reactions, with careful consideration given to achieving the desired stereochemistry.

Oximation Reactions with Methoxyamine Derivatives

The standard method for introducing the methoxyimino group involves the reaction of a 2-keto precursor with a methoxyamine derivative, such as methoxyamine hydrochloride. This reaction is a condensation between the ketone at the C2 position and the methoxyamine, resulting in the formation of the oxime ether. The reaction conditions can be optimized to ensure high yields. For instance, the oximation of aldehydes and ketones can be efficiently carried out using hydroxylamine (B1172632) hydrochloride in the presence of potassium carbonate in methanol. researchgate.net

Construction of the 3-Oxobutanoic Acid Backbone

The 3-oxobutanoic acid, or acetoacetic acid, framework serves as the foundational structure of the target molecule. wikipedia.org Several synthetic routes are available for its construction, often starting from readily available materials.

One of the most common industrial methods for producing acetoacetic esters is the reaction of diketene (B1670635) with an alcohol. google.comwikipedia.orgchemicalbook.com This process, known as acetoacetylation, provides a direct route to the 3-oxobutanoic acid ester backbone. wikipedia.org The reaction can be catalyzed by acids, such as sulfuric acid. google.comchemicalbook.com

Another classical and versatile method for synthesizing the β-keto ester functionality is the Claisen condensation. chemicalbook.comwikipedia.orgmasterorganicchemistry.com This reaction involves the base-catalyzed self-condensation of an ester having an α-hydrogen. For example, two molecules of ethyl acetate (B1210297) can condense to form ethyl acetoacetate. chemicalbook.com The choice of a strong, non-nucleophilic base is critical to prevent side reactions. wikipedia.org The intramolecular version of this reaction is known as the Dieckmann condensation. organic-chemistry.org

The following table summarizes key reactions in the synthesis of this compound and its precursors.

| Reaction Step | Reactants | Reagent/Catalyst | Product | Reference |

| C4-Chlorination | tert-Butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate | Sulfuryl chloride (SO₂Cl₂) in glacial acetic acid | 4-Chloro-2-methoxycarbonylmethoxyimino-3-oxobutyric acid | google.com |

| C4-Chlorination | 2-Methoxyimino-3-ketobutyric acid tert-butyl ester | Sulfuryl chloride (SO₂Cl₂) in THF | 4-Chloro-2-methoxyimino-3-ketobutyric acid methyl ester | wikipedia.org |

| Oxime Ether Formation | Aldehydes and Ketones | Methoxyamine hydrochloride, Potassium carbonate in Methanol | Oximes | researchgate.net |

| 3-Oxobutanoic Acid Ester Synthesis | Diketene, Ethanol | Sulfuric Acid | Ethyl acetoacetate | chemicalbook.com |

| 3-Oxobutanoic Acid Ester Synthesis | Ethyl acetate (2 eq.) | Strong Base (e.g., Sodium ethoxide) | Ethyl acetoacetate | chemicalbook.comwikipedia.org |

Condensation Reactions and Beta-Keto Acid Synthesis

The foundational structure of this compound is a β-keto acid. The synthesis of such structures is classically achieved through condensation reactions. The Claisen condensation, an intermolecular reaction of two esters in the presence of a strong base, and the Dieckmann condensation, its intramolecular equivalent for forming cyclic β-keto esters, are fundamental reactions in this context. These reactions generate the core 1,3-dicarbonyl moiety characteristic of β-keto esters.

A key precursor for the target molecule is 2-methoxyimino-3-oxobutyric acid or its esters. The synthesis of this precursor often starts from an acetoacetic ester, such as tert-butyl acetoacetate. A common method involves the nitrosation of the acetoacetic ester at the C2 position. This is typically achieved by reacting the ester with a nitrosating agent like sodium nitrite (B80452) in an acidic medium, such as glacial acetic acid, at low temperatures (0-5°C). This reaction introduces the oxime functional group.

Following the formation of the 2-hydroxyimino-3-oxobutyrate intermediate, the next step is the methylation of the oxime's hydroxyl group to form the methoxyimino group. This is an O-alkylation reaction, often carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. prepchem.com The resulting product, for instance, tert-butyl 2-methoxyimino-3-oxobutyrate, can then be carried forward to the final chlorination step. prepchem.com This multi-step process, beginning with a simple β-keto ester, demonstrates the application of classic organic reactions to build up the necessary complexity for the final product.

Role of Silylation in Intermediate Generation (e.g., Trimethylsilyl (B98337) Enol Ethers)

In modern synthetic routes to this compound, silylation plays a crucial role in activating the molecule for the subsequent chlorination step. Specifically, the generation of a trimethylsilyl enol ether intermediate is a key strategy. google.com

Starting with a 2-methoxyimino-3-oxobutyric acid ester, such as the tert-butyl or methyl ester, a silylating agent is introduced. The most commonly employed silylating agent for this purpose is chlorotrimethylsilane (B32843) (TMSCl). google.comgoogle.com The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) in the presence of a base, often a tertiary amine like triethylamine. google.comgoogle.com The base deprotonates the starting material, and the resulting anion attacks the silicon atom of the chlorotrimethylsilane, displacing the chloride and forming a silyl (B83357) enol ether. This transformation converts the keto group at the C3 position into a more reactive enol form, protected by a trimethylsilyl group. This intermediate is more amenable to electrophilic substitution at the C4 position.

Detailed Reaction Pathways and Conditions

The conversion of the 2-methoxyimino-3-oxobutyric acid derivatives to the final chlorinated product involves a well-defined reaction pathway with specific conditions that are critical for achieving high yields and purity.

Stepwise Synthesis from 2-Methoxyimino-3-oxobutyric Acid Derivatives

The synthesis generally proceeds from an ester of 2-methoxyimino-3-oxobutyric acid, a common starting point being the tert-butyl ester. google.com The initial step, as previously described, is the formation of a trimethylsilyl enol ether. google.com

Once the silylated intermediate is generated, the next crucial step is chlorination at the C4 position. A frequently used chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). google.com The reaction is typically conducted at low temperatures, for instance, -30°C, to control the reactivity and minimize side reactions. google.com The sulfuryl chloride is added dropwise to the solution of the silylated intermediate. google.com

Following the chlorination, the protective ester group, such as the tert-butyl group, needs to be removed to yield the final carboxylic acid. This de-esterification can be achieved by treating the chlorinated ester with a strong acid. google.com For example, trifluoroacetic acid can be used to cleave the tert-butyl ester at room temperature. google.com Alternatively, for other esters, acidic conditions like hydrogen chloride in an organic solvent such as dioxane can be employed. google.com

Influence of Catalysis and Solvent Systems

The choice of solvent and any catalytic additives significantly impacts the reaction efficiency. For the silylation step, aprotic polar solvents like acetonitrile are commonly used as they can dissolve the starting materials and reagents well. google.comgoogle.com In some procedures, tetrahydrofuran (THF) is used as the solvent for the chlorination step. google.com

The base used in the silylation step, typically triethylamine, acts as a proton scavenger and facilitates the formation of the enolate prior to silylation. google.comgoogle.com While not a catalyst in the strictest sense as it is consumed in the reaction, its presence is essential for the reaction to proceed.

For the chlorination of the silyl enol ether, no explicit catalyst is generally required. The inherent reactivity of the enol ether towards the electrophilic chlorinating agent drives the reaction. In some synthetic routes starting from the non-silylated 2-methoxyimino-3-oxobutyric acid derivative, glacial acetic acid is used as the solvent for chlorination with sulfuryl chloride. prepchem.com

pH Control in Reaction Workup

After the main reaction sequence is complete, the workup procedure is critical for isolating the pure this compound. This often involves careful control of the pH.

Following the de-esterification step, the reaction mixture is typically acidic. To isolate the final product, the pH is often adjusted. For instance, after hydrolysis, the aqueous layer can be separated and its pH carefully lowered to around 0.5 using a strong acid like concentrated hydrochloric acid. google.com This ensures that the carboxylic acid functional group is fully protonated and less soluble in the aqueous phase, facilitating its extraction into an organic solvent like diethyl ether. google.com The organic extracts are then dried and the solvent is removed to yield the final product, which may be further purified by crystallization. google.com

Comparative Analysis of Synthetic Routes

Several synthetic strategies for this compound have been developed, primarily differing in the choice of starting materials, protecting groups, and chlorinating agents. A comparative analysis reveals the trade-offs associated with each approach.

| Parameter | Method 1: Silylation Route | Method 2: Direct Chlorination |

| Starting Material | Ester of 2-methoxyimino-3-oxobutyric acid (e.g., tert-butyl or methyl ester) google.com | Ester of 2-methoxyimino-3-oxobutyric acid (e.g., tert-butyl ester) prepchem.com |

| Key Intermediate | Trimethylsilyl enol ether google.com | None |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) google.com | Sulfuryl chloride (SO₂Cl₂) prepchem.com |

| Solvent | Acetonitrile or THF for silylation/chlorination google.com | Glacial acetic acid for chlorination prepchem.com |

| Reaction Conditions | Low temperature (-30°C) for chlorination google.com | Moderate temperature (40°C) for chlorination prepchem.com |

| Workup | Involves silylation, chlorination, and de-esterification steps. Requires careful pH control. google.com | Involves chlorination followed by workup and purification. prepchem.com |

| Reported Yield | High yields reported for individual steps, e.g., 84.1% for the chlorinated ester. google.com | Yields for the final acid product are also reported to be high. |

The silylation route offers a modern and often high-yielding approach by activating the substrate for a more controlled chlorination at a lower temperature. However, it involves an additional step of forming the silyl enol ether. The direct chlorination method is more straightforward in terms of reaction steps but may require higher temperatures, which could potentially lead to more side products. The choice of route in a practical setting would depend on factors such as the availability of reagents, desired purity of the final product, and scalability of the process.

Efficiency and Yield Considerations

The efficiency and yield of this compound synthesis are influenced by the choice of starting materials, reagents, and reaction conditions. Various reported methods demonstrate a range of yields, reflecting the optimization of these parameters.

For instance, the chlorination of the silylated derivative of 2-methoxyimino-3-ketobutyric acid methyl ester using sulfuryl chloride has been reported to produce 4-chloro-2-methoxyimino-3-ketobutyric acid methyl ester as a colorless oil with a yield of 84.1%. google.com Similarly, the synthesis of 4-chloro-2-oximino-3-ketobutyric acid tert-butyl ester via a similar pathway resulted in a yield of 85.2%. google.com Subsequent de-esterification or hydrolysis steps are required to obtain the final acid. A process involving hydrolysis and subsequent acidification to a pH of 0.5, followed by extraction and crystallization, yielded 4-chloro-2-methoxyimino-3-ketobutyric acid with a productive rate of 75.1%. google.com In the synthesis of a related precursor, 2-methoxyimino-3-oxobutyric acid, from its tert-butyl ester, a high yield of 95.8% was achieved by reacting with hydrogen chloride in methylene chloride. google.com

Table 1: Reported Yields for Synthesis of this compound and its Esters

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methoxyimino-3-ketobutyric acid methyl ester | Chlorotrimethylsilane, Sulfuryl Chloride | 4-chloro-2-methoxyimino-3-ketobutyric acid methyl ester | 84.1% | google.com |

| 2-methoxyimino-3-ketobutyric acid tert-butyl ester | Chlorotrimethylsilane, Sulfuryl Chloride | 4-chloro-2-oximino-3-ketobutyric acid tert-butyl ester | 85.2% | google.com |

| 2-methoxyimino-3-ketobutyric acid | N/A (Hydrolysis/Acidification) | 4-chloro-2-methoxyimino-3-ketobutyric acid | 75.1% | google.com |

Evaluation of Reagent Efficacy and Selectivity

The choice of reagents is critical for the successful synthesis of this compound, particularly the silylating and halogenating agents. google.com The efficacy of the reaction hinges on the formation of a silyloxy intermediate, which then facilitates halogenation. google.com

Silylating Agents: A variety of silylating agents can be employed, including chloro-trimethylsilane, bromo-trimethylsilyl, and iodo-trimethylsilyl. google.com The reaction is typically carried out in the presence of a base, such as triethylamine, which acts as an acid scavenger. google.comprepchem.com For example, 2-methoxyimino-3-oxobutyric acid can be dissolved in acetonitrile with triethylamine, followed by the dropwise addition of chlorotrimethylsilane to form the silylated intermediate. prepchem.com

Halogenating Agents: The selectivity of the halogenation step is crucial to ensure the chlorine atom is introduced at the desired C-4 position. Commonly used chlorinating agents include elemental chlorine, N-chlorosuccinimide, and sulfuryl chloride. google.com In one documented procedure, sulfuryl chloride is added slowly to a solution of tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate in glacial acetic acid at 40°C. prepchem.com In another method, the silylated intermediate is cooled to -30°C before the addition of sulfuryl chloride. google.com This temperature control is vital for managing the reaction's exothermicity and ensuring selectivity.

Process Intensification and Scalability in Laboratory Synthesis

Process intensification aims to develop more efficient, safer, and environmentally friendly chemical processes. mdpi.com For the synthesis of pharmaceutical intermediates like this compound, these principles are relevant for transitioning from laboratory-scale synthesis to larger-scale production. google.commdpi.com

Key benefits of process intensification include reducing the physical size of the manufacturing setup, lowering energy consumption, and minimizing waste. mdpi.com In the context of the synthesis of this compound, this can be achieved by designing compact, efficient reactors and optimizing reaction conditions. mdpi.com For example, combining reaction steps, such as the silylation and chlorination into a single pot, reduces the need for intermediate purification, thereby saving energy and reducing operational complexity. google.commdpi.com

Patents related to the synthesis of this compound and its precursors suggest methods that are advantageous for large-scale commercial production. google.com These methods often focus on achieving high yields and simplifying the purification process. google.com For instance, producing the precursor 2-methoxyimino-3-oxobutyric acid by reacting its tert-butyl ester with a hydrogen halide in an anhydrous organic solvent is described as an advantageous method for production in large amounts. google.com The ability to use the resulting product directly in the next synthetic step, either as the raw reaction mixture or after a simplified workup, is a key consideration for scalability. google.com While extensive safety investigations are crucial when scaling up, especially for reactions with high exothermal potential, applying these principles allows for safe and reliable process adaptation from the laboratory to a pilot plant. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 2 Methoxyimino 3 Oxobutanoic Acid

Electrophilic and Nucleophilic Reactivity

The electronic properties of the constituent functional groups create several sites susceptible to both electrophilic and nucleophilic attack. The carbonyl carbon and the carbon bearing the chlorine atom are notable electrophilic centers, while the oxygen atoms and the nitrogen of the oxime ether possess lone pairs, imparting nucleophilic character.

Nucleophilic Substitution at the Chloro-Substituted Carbon

The carbon atom bonded to the chlorine is activated towards nucleophilic substitution by the adjacent electron-withdrawing carbonyl group at the 3-position. This activation facilitates the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. The reaction typically proceeds via an S_N2 mechanism. This reactivity is crucial for the synthesis of more complex molecules where the chloro group is replaced with other functionalities. For instance, this position is reactive towards nitrogen, oxygen, and sulfur-based nucleophiles, leading to the formation of amino acids, ethers, and thioethers, respectively.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Azide (N₃⁻) | Sodium Azide (NaN₃) |  | Azido acid |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) |  | Hydroxy acid |

| Thiolate (RS⁻) | Sodium Thiophenoxide (PhSNa) |  | Thioether |

| Amine (RNH₂) | Ammonia (NH₃) |  | Amino acid |

Interactive Data Table: Potential Nucleophilic Substitution Reactions.

Reactivity of the Carbonyl and Carboxylic Acid Functionalities

The molecule possesses two carbonyl centers: one from the ketone at the C-3 position and the other within the carboxylic acid group at C-1. The ketonic carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. ncert.nic.in Aldehydes and ketones undergo such reactions where a nucleophile attacks the electrophilic carbon atom of the polar carbonyl group. ncert.nic.in This allows for the introduction of various substituents or the reduction of the ketone to a secondary alcohol.

The carboxylic acid functionality exhibits its own characteristic reactivity. It can be deprotonated by a base to form a carboxylate salt. More synthetically useful transformations include its conversion to esters, amides, or acid chlorides. Esterification, typically carried out under acidic conditions with an alcohol, is a common reaction. The formation of amides can be achieved by activating the carboxylic acid (e.g., converting it to an acid chloride with thionyl chloride) followed by reaction with an amine.

| Functional Group | Reagent(s) | Reaction Type | Product |

| Ketone (C=O) | Sodium borohydride (B1222165) (NaBH₄) | Reduction | 4-Chloro-3-hydroxy-2-methoxyiminobutanoic acid |

| Ketone (C=O) | Grignard Reagent (RMgBr) | Nucleophilic Addition | Tertiary Alcohol derivative |

| Carboxylic Acid (-COOH) | Ethanol (EtOH), H⁺ catalyst | Esterification | Ethyl 4-chloro-2-methoxyimino-3-oxobutanoate |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. NH₃ | Amide Formation | 4-Chloro-2-methoxyimino-3-oxobutanamide |

Interactive Data Table: Reactions at the Carbonyl and Carboxylic Acid Sites.

Transformations Involving the Oxime Ether Moiety

The methoxyimino group (C=N-OCH₃) is generally a stable functional group. However, it can undergo specific transformations, making it a useful protecting group or a site for further molecular modification.

Hydrolysis Pathways of the Methoxyimino Group

The oxime ether linkage can be cleaved under hydrolytic conditions, typically in the presence of an acid catalyst. nih.govnih.gov This reaction is reversible and regenerates the carbonyl group at the C-2 position, yielding a 4-chloro-2,3-dioxobutanoic acid derivative. nih.gov The stability of oxime ethers to hydrolysis is generally greater than that of simple imines or hydrazones, which is why they are often employed as protecting groups for ketones or aldehydes. nih.govscispace.com The mechanism involves protonation of the oxime nitrogen, followed by the attack of water to form a tetrahedral intermediate, which then collapses to release methoxyamine and the corresponding ketone. nih.gov

Oxidation and Reduction Chemistry

The oxidation and reduction of 4-Chloro-2-methoxyimino-3-oxobutanoic acid can be directed selectively towards its different functional groups.

The most susceptible site for reduction is the ketone at the C-3 position. Mild reducing agents, such as sodium borohydride (NaBH₄), can selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid or the oxime ether. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid.

The molecule is relatively oxidized. The carboxylic acid group is at the highest oxidation state for a carbon atom in its class. Further oxidation would require harsh conditions and would likely lead to the cleavage of C-C bonds. For example, strong oxidizing agents like ozone or potassium permanganate (B83412) could potentially cleave the carbon backbone of the molecule. ucr.edu The oxime ether and the alkyl chloride moieties are generally stable to common oxidizing agents.

| Reaction Type | Reagent | Primary Site of Reaction | Resulting Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone (C-3) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone (C-3) & Carboxylic Acid (C-1) | Diol |

| Oxidation | Ozone (O₃), then reductive workup | C=N bond and C-C backbone | Cleavage products |

Interactive Data Table: Summary of Oxidation and Reduction Reactions.

Oxidative Transformations of the Butanoic Acid Scaffold

The butanoic acid framework of this compound presents several sites susceptible to oxidative transformations. The presence of a carboxylic acid, a ketone, and a methoxyimino group, along with a chlorinated methyl group, offers a complex reactivity profile.

Strong oxidizing agents, such as potassium permanganate or ozone, can lead to the cleavage of the carbon-carbon bonds within the butanoic acid scaffold. youtube.comcanada.caorganic-chemistry.orgcanada.ca For instance, ozonolysis, depending on the workup conditions, could potentially cleave the C2-C3 bond, leading to the formation of smaller carboxylic acids and other carbonyl-containing fragments. youtube.comwikipedia.orgorganic-chemistry.org An oxidative workup following ozonolysis would likely yield more highly oxidized products. youtube.com

The methoxyimino group is generally stable to many oxidizing conditions. However, under particularly harsh oxidative environments, it could be hydrolyzed to the corresponding ketone and methoxyamine.

The carboxylic acid group is typically resistant to further oxidation. Conversely, the α-keto-imino functionality can be a site of oxidative cleavage under specific conditions. The presence of the electron-withdrawing chlorine atom on the C4 position can influence the electron density across the molecule, potentially affecting the rates and pathways of oxidative reactions.

| Oxidizing Agent | Potential Transformation of this compound | Plausible Products |

| Ozone (O₃) followed by oxidative workup | Cleavage of the C2-C3 bond | Chlorinated carboxylic acids, smaller carbonyl compounds |

| Potassium Permanganate (KMnO₄) | Oxidation of the butanoic acid chain | Mixture of smaller carboxylic acids and ketones |

| Peroxy acids (e.g., m-CPBA) | Baeyer-Villiger oxidation of the ketone | Potential for ester formation, though sterically hindered |

Reductive Pathways of Carbonyl Groups

The two carbonyl groups in this compound, the ketone at C3 and the carboxylic acid at C1, exhibit different reactivities towards reducing agents. wikipedia.org This difference allows for selective reductions.

The ketonic carbonyl at C3 is more electrophilic and thus more susceptible to reduction than the carboxylic acid. Mild reducing agents like sodium borohydride (NaBH₄) are expected to selectively reduce the ketone to a secondary alcohol, yielding 4-chloro-3-hydroxy-2-methoxyiminobutanoic acid. researchgate.netmasterorganicchemistry.comresearchgate.net The chemoselectivity of such a reduction is a common strategy in organic synthesis. nih.gov

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the carboxylic acid. harvard.edu This would result in the formation of a diol, specifically 4-chloro-2-methoxyiminobutane-1,3-diol. Catalytic hydrogenation is another potential method for the reduction of the carbonyl groups, although the conditions would need to be carefully controlled to avoid reduction of the imino group or hydrogenolysis of the C-Cl bond. nih.govtcichemicals.comillinois.edu

The methoxyimino group can also be reduced under certain conditions, typically with stronger reducing agents or specific catalytic systems, to the corresponding amine.

| Reducing Agent | Target Carbonyl Group(s) | Expected Product(s) |

| Sodium Borohydride (NaBH₄) | Ketone (C3) | 4-chloro-3-hydroxy-2-methoxyiminobutanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone (C3) and Carboxylic Acid (C1) | 4-chloro-2-methoxyiminobutane-1,3-diol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Ketone (C3), potentially imino group and C-Cl bond | Mixture of products depending on conditions |

Acid-Base Properties and their Influence on Reactivity

The acid-base properties of this compound are primarily governed by the carboxylic acid group and the nitrogen atom of the methoxyimino group. wikipedia.org The carboxylic acid is the most acidic proton in the molecule, and its pKa is influenced by the presence of the electron-withdrawing chloro, keto, and methoxyimino substituents. libretexts.orgucalgary.cayoutube.com These groups increase the acidity of the carboxylic acid compared to a simple alkanoic acid.

The nitrogen atom of the methoxyimino group is weakly basic. Protonation of this nitrogen would likely require strongly acidic conditions. The pH of the reaction medium will significantly influence the reactivity of the molecule. acs.orgcarnegiescience.edu In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate anion. This can affect the molecule's solubility and its reactivity in nucleophilic reactions. For instance, the carboxylate is a poorer leaving group than the carboxylic acid.

In acidic solutions, the carbonyl oxygen of the ketone can be protonated, which would activate it towards nucleophilic attack. The pH can also influence the stability of the imino acid itself, with hydrolysis rates often being pH-dependent. nih.gov

| Functional Group | Acidic/Basic Character | Estimated pKa/pKb | Influence on Reactivity |

| Carboxylic Acid (-COOH) | Acidic | Lower than typical carboxylic acids due to inductive effects | Deprotonation in basic media affects solubility and nucleophilicity. |

| Methoxyimino Nitrogen (=N-OCH₃) | Weakly Basic | Low pKb | Protonation under strongly acidic conditions can alter reactivity. |

| α-Hydrogens (on C4) | Weakly Acidic | High pKa | Potential for enolate formation under strong basic conditions. ucalgary.calibretexts.org |

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and for designing synthetic routes to its derivatives.

Derivatization of this compound can occur at several of its functional groups. Nucleophilic attack on the carbonyl carbons is a primary pathway for derivatization.

At the Ketonic Carbonyl (C3): Nucleophiles will attack the electrophilic carbon of the ketone. In acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon. In basic or neutral conditions, a direct nucleophilic addition would form a tetrahedral intermediate.

At the Carboxylic Acid (C1): Esterification, for example, would proceed via the Fischer esterification mechanism in the presence of an alcohol and an acid catalyst. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

At the Chlorinated Carbon (C4): The chlorine atom can be displaced by nucleophiles via an Sₙ2 reaction. The reactivity of this position is enhanced by the adjacent carbonyl group.

The Z-configuration of the methoxyimino group plays a significant role in the stereochemical outcome of reactions at the adjacent stereocenters. sciforum.net This group can exert steric hindrance, directing the approach of incoming reagents from the less hindered face of the molecule.

For example, in the reduction of the C3 ketone, the hydride reagent will preferentially attack from the face opposite to the bulky methoxy (B1213986) group of the Z-imino ether. This can lead to the formation of one diastereomer of the corresponding alcohol in excess. The degree of stereoselectivity will depend on the size of the reducing agent and the reaction conditions.

Similarly, in reactions involving the formation of a new stereocenter at C4 via nucleophilic substitution, the Z-imino group can influence the conformation of the transition state, potentially leading to a degree of diastereoselectivity in the product. The ability of the imino group and the carbonyl group to chelate with metal ions can also play a role in directing the stereochemical course of certain reactions. mdpi.com

| Reaction Type | Influence of Z-Imino Group | Expected Stereochemical Outcome |

| Reduction of C3 Ketone | Steric hindrance from the methoxy group | Preferential formation of one diastereomer of the alcohol |

| Nucleophilic substitution at C4 | Influence on transition state conformation | Potential for diastereoselectivity in the product |

| Chelation-controlled reactions | Coordination with metal ions | Enhanced stereocontrol |

Applications As a Synthetic Intermediate in Academic Research

Precursor to Advanced Organic Scaffolds

The chemical reactivity of 4-chloro-2-methoxyimino-3-oxobutanoic acid makes it an ideal starting point for the synthesis of diverse and complex molecular frameworks. Its functional groups can be selectively modified to build intricate structures, particularly heterocyclic systems that form the core of many biologically active compounds.

A primary application of this compound and its derivatives is in the construction of heterocyclic compounds, especially the 2-aminothiazole (B372263) ring. This particular heterocycle is a crucial component of the side chains of many third-generation cephalosporin (B10832234) antibiotics, contributing significantly to their antibacterial spectrum and efficacy. google.com For instance, derivatives like (Z)-4-chloro-2-[[(methoxycarbonyl) methoxy]imino]acetoacetic acid react with thiourea (B124793) in the presence of a base such as sodium acetate (B1210297). This reaction proceeds via condensation and cyclization to form the 2-aminothiazole ring, yielding key intermediates like (Z)-2-(2-aminothiazol-4-yl)-(methoxycarbonyl)methoxyimino acetic acid. epo.org This process establishes the core heterocyclic scaffold that will later be attached to the cephalosporin nucleus.

The structure of this compound is readily derivatized to facilitate its incorporation into larger, more complex molecules. researchgate.net These modifications are essential for activating the molecule for subsequent coupling reactions. Common derivatization strategies involve converting the carboxylic acid group into a more reactive species, such as an acid chloride or an activated ester. researchgate.netgoogle.comgoogle.com This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine, which is a key step in forming the amide linkage in antibiotic synthesis. This strategic derivatization transforms the initial simple butanoic acid structure into a highly reactive and specific building block, enabling the efficient construction of complex molecular architectures like cephalosporins.

Building Block in Antibiotic Side-Chain Synthesis

The most significant and well-documented application of this compound is its role as a key building block for the side-chains of numerous semi-synthetic β-lactam antibiotics. jigspharma.comgoogle.comasianpubs.org The specific side-chain attached at the C-7 position of the cephalosporin core is a primary determinant of the antibiotic's spectrum of activity. nih.govnih.gov This compound provides the necessary chemical framework for the methoxyimino-containing aminothiazolylacetamido side-chain common to many potent, broad-spectrum cephalosporins. asianpubs.orgnih.gov

Research and patent literature extensively detail the use of this compound derivatives in the industrial synthesis of several critical third-generation cephalosporins.

Cefixime: In the synthesis of Cefixime, a closely related derivative, 4-chloro-2-methoxycarbonyl methoxyimino-3-oxobutyric acid, serves as the starting material for the side-chain. google.comepo.org This precursor is first converted into its highly reactive acid chloride. This activated side-chain is then coupled with the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), to form an amide bond. google.comepo.org Subsequent chemical steps, including reaction with thiourea and hydrolysis, yield the final Cefixime molecule. google.comepo.org

Ceftriaxone: 4-chloro-2-methoxyimino-3-oxobutyric acid is identified as a useful intermediate in the preparation of Ceftriaxone. asianpubs.org The synthesis involves coupling an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side-chain with the specific Ceftriaxone nucleus, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT). google.comgoogle.com

Cefdinir: While Cefdinir also possesses a C-7 aminothiazole-based side chain, it features a hydroxyimino group rather than a methoxyimino group. Therefore, the direct precursor for its side chain is typically 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid.

The following table summarizes the role of the precursor in synthesizing specific cephalosporin antibiotics.

| Antibiotic | Cephalosporin Nucleus | Side-Chain Precursor Derived From |

| Cefixime | 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | 4-chloro-2-methoxycarbonyl methoxyimino-3-oxobutyric acid |

| Ceftriaxone | 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT) | 4-chloro-2-methoxyimino-3-oxobutyric acid |

The central reaction in attaching the side-chain to the antibiotic core is an amidation (or acylation) reaction. asianpubs.orggoogle.com This involves forming a stable amide bond between the carboxylic acid group of the side-chain precursor and the free amino group at the C-7 position of the cephalosporin nucleus, such as 7-ACA (7-aminocephalosporanic acid) or its derivatives like 7-AVCA. google.comnih.govepo.org

This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent system, such as dichloromethane (B109758) or a mixture of water and a non-protic solvent like acetone (B3395972) or tetrahydrofuran (B95107). epo.orggoogle.com The reaction often requires the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is generated, particularly when an acid chloride is used as the acylating agent. libretexts.org Careful control of reaction parameters like temperature and pH is crucial for achieving high yields and purity. google.comepo.org

To facilitate the amidation reaction, the carboxylic acid of the side-chain precursor must be "activated" to increase its reactivity towards the weakly nucleophilic amino group of the cephalosporin core. researchgate.net Several standard activation strategies are employed in industrial synthesis.

Acid Halides: A common and effective method is the conversion of the carboxylic acid to an acid chloride. asianpubs.orggoogle.com This is achieved by treating the acid with a halogenating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.comgoogle.comlibretexts.orglibretexts.org The resulting acid chloride is highly electrophilic and reacts readily with the amino nucleus to form the desired amide bond. google.com

Activated Esters: Another widely used strategy is the formation of an activated ester. google.com These esters contain electron-withdrawing groups that make the carbonyl carbon more susceptible to nucleophilic attack. A prominent example in cephalosporin synthesis is the use of a 2-benzothiazolyl thioester, such as (Z)-(2-Aminothiazol-4-yl)-Z-methoxyimino acetic acid 2-benzothiazolyl thioester (MAEM). google.comgoogle.com These activated esters offer a good balance of high reactivity and stability, allowing for efficient coupling under controlled conditions. researchgate.netbachem.com

This table outlines the common activation strategies.

| Activation Strategy | Reagent Example | Intermediate Formed | Purpose |

| Acid Halide Formation | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) | Increases electrophilicity of the carbonyl carbon for rapid reaction. |

| Activated Ester Formation | 2,2'-Dithiobis(benzothiazole) | Thioester (e.g., 2-benzothiazolyl thioester) | Creates a reactive but more stable intermediate for controlled coupling. |

Cyclization Reactions for Thiazolyl Ring Formation

One of the primary applications of α-haloketones in synthetic chemistry is in the construction of heterocyclic rings, such as thiazoles. nih.gov The Hantzsch thiazole (B1198619) synthesis, a classic and reliable method, involves the condensation of an α-haloketone with a thioamide-containing compound. rsc.orgmdpi.com

In this context, this compound serves as the α-chloroketone component. The reaction mechanism proceeds via nucleophilic attack by the sulfur atom of a thioamide on the carbon bearing the chlorine atom. This is followed by an intramolecular condensation between the nitrogen atom and the ketone's carbonyl group, which, after dehydration, results in the formation of a substituted thiazole ring. The presence of the methoxyimino and carboxylic acid groups on the butanoic acid backbone allows for the synthesis of highly functionalized thiazole derivatives, which are valuable scaffolds in medicinal and materials chemistry. researchgate.netorganic-chemistry.org

Table 1: Hantzsch Thiazole Synthesis using this compound A conceptual representation of the reaction.

| Reactant 1 | Reactant 2 (Generic) | Key Reaction Type | Product Class |

|---|

Development of Agrochemical Intermediates (Generic Academic Context)

The structural motifs present in this compound are relevant to the synthesis of active ingredients in agrochemicals. researchgate.net Heterocyclic compounds, particularly those containing nitrogen and sulfur like thiazoles, are prevalent in a wide range of fungicides, herbicides, and insecticides. nih.gov

The utility of this compound in an academic context is as a versatile starting material or intermediate for creating libraries of novel compounds for agrochemical screening. nih.gov The different functional groups on the molecule can be independently modified to produce a diverse set of derivatives. For example, the carboxylic acid can be converted into esters or amides, while the core structure can undergo cyclization to form the essential thiazole ring. This allows researchers to systematically explore how different structural modifications affect the biological activity of the resulting compounds, aiding in the discovery of new and effective crop protection agents.

Table 2: Structural Features and Synthetic Utility in Agrochemical Research

| Structural Feature | Role in Synthesis | Potential Contribution to Final Product |

|---|---|---|

| α-Chloroketone | Key site for cyclization reactions (e.g., Hantzsch synthesis). nih.gov | Forms the core heterocyclic ring (e.g., thiazole) often essential for biological activity. |

| Methoxyimino Group | Modifies electronic properties and steric profile. | Can influence binding affinity to biological targets and metabolic stability. |

| Carboxylic Acid | Provides a handle for derivatization (e.g., amidation, esterification). | Allows for tuning of physicochemical properties like solubility and transport within the plant. |

Utility as a Biochemical Probe for Enzyme and Metabolic Studies

Beyond its role in synthesis, the inherent reactivity of this compound suggests its potential use as a chemical probe to investigate biological systems. youtube.com

Investigation of Enzyme Mechanism Interactions (General Principles)

The α-chloroketone moiety is an electrophilic group capable of reacting with nucleophilic amino acid residues within a protein. nih.gov This reactivity is the basis for its potential application as an activity-based probe (ABP) or covalent inhibitor for studying enzymes. youtube.comnih.gov In principle, the compound could be used to target the active site of certain enzymes, where nucleophilic residues like cysteine, histidine, or lysine (B10760008) play key catalytic roles.

By forming a stable, covalent bond with an amino acid in the active site, the probe can irreversibly inhibit the enzyme. nih.gov Researchers can use this interaction to:

Identify active site residues: By digesting the labeled protein and using mass spectrometry, the exact site of covalent modification can be pinpointed.

Study enzyme function: Observing the biological effects of selectively inhibiting a specific enzyme provides insight into its role in cellular processes.

Screen for novel inhibitors: The probe can be used in competitive binding assays to discover other molecules that bind to the same active site.

Table 3: Potential Covalent Interactions with Active Site Residues

| Nucleophilic Amino Acid | Reactive Group | Type of Covalent Bond Formed |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether bond |

| Histidine | Imidazole ring | Alkylated nitrogen bond |

Pathway Elucidation in Model Systems

Chemical probes are valuable tools for untangling complex metabolic pathways. nih.govoup.com By introducing a molecule like this compound into a model system (e.g., cell culture or microorganisms), its interactions can reveal connections within metabolic networks.

If the compound acts as an inhibitor of a specific enzyme in a pathway, it will cause the concentration of the enzyme's substrate to increase and the concentration of its product to decrease. nih.gov These changes can be monitored using metabolomics techniques, such as mass spectrometry or NMR spectroscopy. By analyzing these metabolic "traffic jams," researchers can deduce the function of the inhibited enzyme and its position within the broader metabolic map. oup.com Furthermore, if the probe is designed as an analog of a natural metabolite, it can be used to trace metabolic flux and identify previously unknown biochemical transformations. acs.org

Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of the methoxyimino group (-OCH₃) would be expected to appear as a singlet. The protons of the chloromethyl group (-CH₂Cl) would also likely present as a singlet. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the carbonyl groups (ketone and carboxylic acid) would resonate at the downfield end of the spectrum. The carbon of the C=N bond of the oxime would also have a characteristic chemical shift. The carbons of the methoxy (B1213986) and chloromethyl groups would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.2 | Singlet |

| -CH₂Cl | 4.3 - 4.8 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | 50 - 65 |

| -CH₂Cl | 40 - 50 |

| C=N | 145 - 160 |

| C=O (Ketone) | 185 - 200 |

| C=O (Carboxylic Acid) | 165 - 180 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid. The IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

A strong and broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching vibrations of the ketone and the carboxylic acid would likely appear as strong, sharp peaks in the region of 1700-1780 cm⁻¹. The C=N stretching of the oxime is expected to absorb in the 1620-1680 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching would also be present at their characteristic frequencies.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O (Ketone) | 1710-1740 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Oxime) | 1620-1680 | Medium |

| C-O (Ether) | 1050-1150 | Strong |

| C-Cl | 600-800 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid (C₅H₆ClNO₄), the molecular weight is approximately 195.55 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO₂, H₂O, HCl, and radicals like ·CH₃ and ·OCH₃. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pattern for ketones and carboxylic acids. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | m/z (for ³⁵Cl) | Possible Origin |

| [M]⁺ | 195 | Molecular Ion |

| [M+2]⁺ | 197 | Isotopic Peak for ³⁷Cl |

| [M-OCH₃]⁺ | 164 | Loss of methoxy radical |

| [M-Cl]⁺ | 160 | Loss of chlorine radical |

| [M-COOH]⁺ | 150 | Loss of carboxyl radical |

| [M-CH₂Cl]⁺ | 146 | Loss of chloromethyl radical |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and for monitoring the progress of reactions in which it is a reactant or product. Due to the polar nature of the carboxylic acid group, reversed-phase HPLC is a suitable technique.

A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the conjugated system of the oxime and ketone functionalities would exhibit significant UV absorbance. The retention time of the compound would be specific to the exact HPLC conditions used. For related chloro-oxobutanoic acid compounds, mobile phases containing acetonitrile, water, and an acid like phosphoric or formic acid have been utilized. sielc.comsielc.com

Interactive Data Table: General HPLC Parameters

| Parameter | Typical Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid itself might be challenging, this technique is highly applicable to its stable, crystalline derivatives. If this compound is used to synthesize a larger molecule that can be crystallized, X-ray crystallography can confirm the incorporation of the original fragment and reveal its precise conformation and stereochemistry within the final product. There is currently no publicly available X-ray crystallographic data for derivatives of this specific compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electron distribution.

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-chloro-2-methoxyimino-3-oxobutanoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. Techniques like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly employed for this purpose. The resulting optimized geometry provides a realistic 3D model of the molecule.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

An electrostatic potential map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, one would expect negative potential around the oxygen atoms of the carboxyl and carbonyl groups, and the nitrogen of the imino group, indicating regions susceptible to electrophilic attack.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Example)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G*) |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C=N (imino) | ~1.28 Å | |

| C-Cl | ~1.78 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | O=C-C (carbonyl) | ~121° |

| C=N-O (imino) | ~112° | |

| Cl-C-C | ~111° | |

| Dihedral Angle | Cl-C-C=O | ~180° (for a planar conformation) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar functional groups. Actual values would require specific computation for this molecule.

Conformation Analysis and Stereochemical Implications (Z-configuration)

The methoxyimino group (-N-OCH3) can exist in two stereoisomeric forms, (E) and (Z). The designation (Z) for this compound indicates that the methoxy (B1213986) group and the higher-priority substituent on the C=N double bond are on the same side. clearsynth.com Computational analysis can confirm the relative stability of the (Z) versus the (E) isomer. By calculating the total electronic energy of both isomers, the more stable configuration can be identified. For the (Z)-isomer, further conformational analysis would involve studying the rotation around single bonds, such as the C-C bonds, to identify the lowest energy conformer. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites for chemical reactions and model the pathways of these reactions. nih.gov

Reactivity Descriptors: From the electronic structure calculations, various reactivity descriptors can be derived. Besides the HOMO and LUMO energies, these include Fukui functions, which indicate the propensity of each atom in the molecule to undergo nucleophilic, electrophilic, or radical attack. For this compound, the carbonyl carbon and the carbon bonded to the chlorine atom would be predicted as likely sites for nucleophilic attack.

Reaction Pathway Modeling: To study a specific reaction, for instance, a nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to model the entire reaction coordinate. researchgate.net This involves identifying the structures of the reactants, products, and, crucially, the transition state. The transition state is a high-energy, unstable intermediate that connects the reactants and products. chemrxiv.org By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. This type of analysis can help in understanding potential synthetic routes or degradation pathways for the compound.

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in signal assignment and structure verification.

IR Spectroscopy: Infrared (IR) vibrational frequencies can also be computed. The calculation provides the frequencies of the fundamental vibrational modes of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. For this compound, characteristic vibrational frequencies for the O-H stretch of the carboxylic acid, the C=O stretches of the carbonyl and carboxyl groups, the C=N stretch of the imino group, and the C-Cl stretch would be predicted. Comparing the computed IR spectrum with an experimental one can help confirm the presence of these functional groups.

Table 2: Predicted Spectroscopic Data for (Z)-4-Chloro-2-methoxyimino-3-oxobutanoic acid (Illustrative Example)

| Spectroscopy Type | Group/Atom | Predicted Chemical Shift/Frequency |

| ¹H NMR | O-H (Carboxylic Acid) | 10-12 ppm |

| C-H (Chloromethyl) | 4.5-5.0 ppm | |

| O-CH₃ (Methoxy) | 3.9-4.2 ppm | |

| ¹³C NMR | C=O (Carboxyl) | 165-175 ppm |

| C=O (Ketone) | 190-200 ppm | |

| C=N (Imino) | 150-160 ppm | |

| IR Spectroscopy | O-H stretch (broad) | 2500-3300 cm⁻¹ |

| C=O stretch (carbonyl) | ~1720 cm⁻¹ | |

| C=N stretch | ~1640 cm⁻¹ |

Note: This table contains illustrative data based on typical values for the respective functional groups and is not based on actual computations for this specific molecule.

Molecular Docking and Interaction Studies with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov While this does not imply any biological activity, it is a valuable tool for exploring potential interactions in a purely theoretical context.

For this compound, a hypothetical docking study could be performed against the active site of a model enzyme, for example, a dehydrogenase or a transferase, to explore possible binding modes. The docking algorithm would sample a large number of possible conformations and orientations of the ligand (the small molecule) within the binding site of the protein and score them based on a scoring function that estimates the binding affinity.

The results would be presented as a binding score (e.g., in kcal/mol) and a predicted binding pose. Analysis of the pose would reveal potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For instance, the carboxyl group could act as a hydrogen bond donor and acceptor, while the chloro- and methoxy- groups could engage in hydrophobic or van der Waals interactions. Such studies, while theoretical, can provide a rational basis for the design of new molecules with specific interaction profiles. clearsynth.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The existing synthetic routes to 4-Chloro-2-methoxyimino-3-oxobutanoic acid and its esters, while effective, provide a foundation for further innovation, particularly through the lens of green chemistry. Current methods often involve reacting a 2-methoxyimino-3-oxobutanoic acid ester with a halogenating agent. google.com One patented method involves the use of a silylating agent to form a 2-(substituted)hydroxyimino-3-silyloxy-3-butenoic acid ester, which is then reacted with a halogenating agent. google.com

Future research could focus on developing more environmentally benign and efficient synthetic strategies. Key areas for exploration include:

Catalytic Halogenation: Investigating the use of catalytic systems for the chlorination step, which would reduce the need for stoichiometric amounts of potentially hazardous halogenating agents.

Alternative Solvents: Moving away from traditional organic solvents like dichloromethane (B109758) and exploring greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents could significantly lower the environmental impact of the synthesis. google.com

Biocatalysis: Exploring the potential of enzymatic transformations could offer high selectivity and milder reaction conditions. A hypothetical pathway could involve a haloperoxidase enzyme for the targeted chlorination of the precursor molecule.

Design and Synthesis of Advanced Derivatives for Specific Research Applications

This compound is a valuable synthetic intermediate, particularly in the production of cephalosporin (B10832234) antibiotics containing an aminothiazole group. google.com The strategic design of advanced derivatives can expand its utility into new research domains. The core structure possesses multiple functional groups—a carboxylic acid, a ketone, an imine, and a reactive chloro group—that are ripe for modification.

Future research efforts could be directed towards:

Ester and Amide Libraries: The synthesis of a diverse library of esters (e.g., tert-butyl ester, methyl thionyl ethyl ester) and amides is a promising avenue. google.com These derivatives could exhibit varied solubility, stability, and reactivity, making them suitable for different synthetic contexts or for use as molecular probes.

Nucleophilic Substitution Derivatives: The chlorine atom at the C-4 position is a key site for nucleophilic substitution. Reacting the compound with various nucleophiles (e.g., azides, thiols, amines) could generate a wide array of novel derivatives with potential applications in medicinal chemistry, analogous to the synthesis of intermediates for PI3K/mTOR inhibitors. atlantis-press.comresearchgate.net

Fluorinated Analogues: Replacing the chlorine atom with fluorine could lead to derivatives with unique electronic properties and enhanced metabolic stability, a common strategy in drug discovery.

The following table outlines potential derivative classes and their research applications.

| Derivative Class | Potential Modification | Target Research Application |

| Ester Prodrugs | Alkyl, Aryl, or Acyl Groups | Modified release/delivery of bioactive compounds |

| Thio-derivatives | Substitution of Chlorine with Thiols | Synthesis of novel heterocyclic compounds |

| Azido-derivatives | Substitution of Chlorine with Azide | Click-chemistry handles for bioconjugation |

| Fluorinated Analogues | Replacement of Chlorine with Fluorine | Metabolic stability probes in drug discovery |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and flow chemistry principles offers a transformative approach to the synthesis of this compound and its derivatives. beilstein-journals.org These technologies allow for enhanced control over reaction parameters, improved safety, and high-throughput screening of reaction conditions.

Future research could leverage these platforms in several ways:

Flow-Based Chlorination: Performing the chlorination step in a continuous flow reactor can offer superior temperature control and mixing, minimizing the formation of byproducts and improving the safety of handling energetic reagents.

Automated Multi-step Synthesis: An automated synthesis platform could integrate multiple reaction steps, such as the initial formation of the oxime followed by chlorination and subsequent derivatization, without the need for manual isolation of intermediates. chemrxiv.orgresearchgate.net

High-Throughput Reaction Optimization: Robotic platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify the optimal parameters for synthesizing a specific derivative.

Automated Purification: Techniques like automated catch-and-release purification on silica (B1680970) gel, which has been demonstrated for other small molecules, could be adapted to streamline the workup and isolation of the final products. chemrxiv.org Recent advances have cut cycle times for such automated processes by an order of magnitude, making this approach increasingly accessible. chemistryworld.com

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

While standard analytical techniques like 1H NMR and mass spectrometry are used for routine characterization, a deeper understanding of the compound's structure, reactivity, and dynamics can be achieved through more advanced methods. atlantis-press.comresearchgate.net

Emerging research avenues in this area include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of new derivatives. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the (Z)- or (E)-geometry of the methoxyimino group.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR shifts, vibrational frequencies), providing a powerful tool for structural verification. Furthermore, computational modeling can elucidate reaction mechanisms, calculate activation barriers for different synthetic pathways, and predict the conformational preferences and reactivity of the molecule, guiding future synthetic efforts.

X-ray Crystallography: Obtaining a crystal structure of the compound or its stable derivatives would provide definitive proof of its three-dimensional structure and stereochemistry, offering invaluable insights into its packing and intermolecular interactions.

Unexplored Reactivity Patterns and Synthetic Transformations

The rich functionality of this compound suggests a wide range of reactivity patterns that remain to be explored. Its established role as a precursor to complex heterocyclic systems like cephalosporins is likely just one facet of its synthetic potential. google.com

Future investigations could focus on:

Cyclization Reactions: The bifunctional nature of the molecule (e.g., the chloro-keto moiety) makes it an ideal candidate for intramolecular and intermolecular cyclization reactions to form novel five- or six-membered rings, which are common scaffolds in pharmaceuticals.

Reactivity of the Oxime Ether: The methoxyimino group can influence the reactivity of the adjacent ketone and can itself participate in rearrangements (e.g., Beckmann rearrangement under specific conditions) or directed reactions.

Reductive Transformations: Selective reduction of the ketone or the imine functionality could lead to valuable chiral building blocks, such as amino acids or amino alcohols, especially if achieved with high stereoselectivity using chiral catalysts.

Organometallic Cross-Coupling: While challenging, the development of conditions for using the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would dramatically expand the range of accessible derivatives, allowing for the introduction of complex carbon-based substituents.